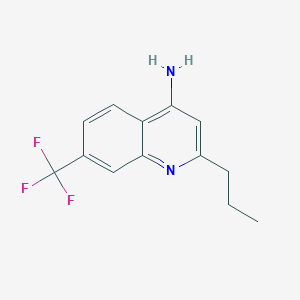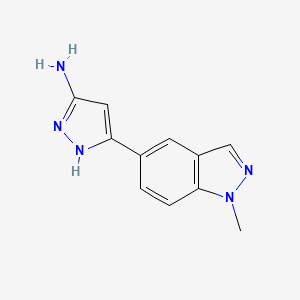![molecular formula C22H21ClN2O5 B13714389 (Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate CAS No. 887580-29-2](/img/structure/B13714389.png)
(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrofuran-2-yl)methyl 2-(3-(7-chloroquinoxalin-2-yloxy)phenoxy)propanoate involves multiple steps. One common method includes the formyl condensation of the carboxy group of quizalofop-P with the hydroxy group of tetrahydrofurfuryl alcohol . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and precise control systems would be essential to maintain the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
(Tetrahydrofuran-2-yl)methyl 2-(3-(7-chloroquinoxalin-2-yloxy)phenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary but generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(Tetrahydrofuran-2-yl)methyl 2-(3-(7-chloroquinoxalin-2-yloxy)phenoxy)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and protein binding.
Industry: Utilized in the development of agrochemicals and pesticides due to its herbicidal properties.
Mecanismo De Acción
The mechanism of action of (Tetrahydrofuran-2-yl)methyl 2-(3-(7-chloroquinoxalin-2-yloxy)phenoxy)propanoate involves its conversion into an active form through biochemical or chemical processes . Once activated, it targets specific molecular pathways, such as inhibiting enzymes involved in plant growth, making it effective as a herbicide .
Comparación Con Compuestos Similares
Similar Compounds
Quizalofop-P-tefuryl: A closely related compound with similar herbicidal properties.
Tetrahydrofurfuryl alcohol: Shares a similar structural component but differs in its applications and properties.
Uniqueness
(Tetrahydrofuran-2-yl)methyl 2-(3-(7-chloroquinoxalin-2-yloxy)phenoxy)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a proherbicide and its applications in various scientific fields highlight its versatility and importance in research and industry .
Propiedades
Número CAS |
887580-29-2 |
|---|---|
Fórmula molecular |
C22H21ClN2O5 |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 2-[3-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-6-3-9-27-18)29-16-4-2-5-17(11-16)30-21-12-24-19-8-7-15(23)10-20(19)25-21/h2,4-5,7-8,10-12,14,18H,3,6,9,13H2,1H3 |
Clave InChI |
NRAKXXSFGSEVSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC1CCCO1)OC2=CC=CC(=C2)OC3=CN=C4C=CC(=CC4=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


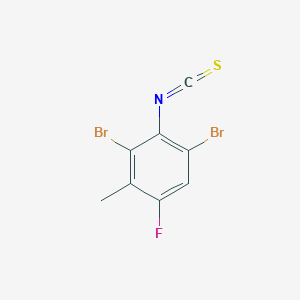
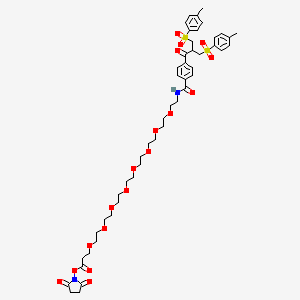
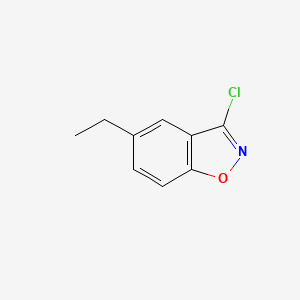


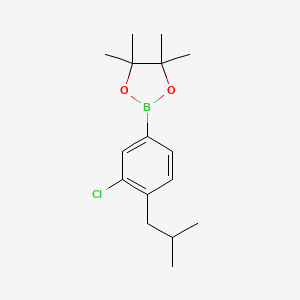

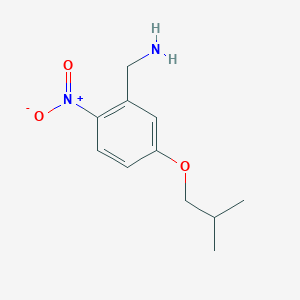
![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)

